molecular formula C10H21N3O B2798180 N-[(3S)-1-Ethylpiperidin-3-yl]-2-(methylamino)acetamide CAS No. 2137073-63-1

N-[(3S)-1-Ethylpiperidin-3-yl]-2-(methylamino)acetamide

Cat. No.: B2798180
CAS No.: 2137073-63-1
M. Wt: 199.298
InChI Key: UVQNRNUDXAFQPX-VIFPVBQESA-N
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Description

N-[(3S)-1-Ethylpiperidin-3-yl]-2-(methylamino)acetamide is a chiral acetamide derivative featuring a piperidine ring substituted with an ethyl group at the 1-position and a methylamino group at the acetamide side chain. Its stereochemistry at the 3S position of the piperidine ring distinguishes it from other isomers, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[(3S)-1-ethylpiperidin-3-yl]-2-(methylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-3-13-6-4-5-9(8-13)12-10(14)7-11-2/h9,11H,3-8H2,1-2H3,(H,12,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQNRNUDXAFQPX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)NC(=O)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@@H](C1)NC(=O)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-1-Ethylpiperidin-3-yl]-2-(methylamino)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-1-Ethylpiperidin-3-yl]-2-(methylamino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3S)-1-Ethylpiperidin-3-yl]-2-(methylamino)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-[(3S)-1-Ethylpiperidin-3-yl]-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Analogues with Piperidine/Ethyl Substituents

  • (E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (Compound 21): This compound shares the 1-ethylpiperidin-3-yl backbone but replaces the methylamino group with a hydroxyimino moiety. Synthesized via two methods (yields: 68–72%), it demonstrates the importance of substituents on stability and reactivity. The hydroxyimino group may reduce metabolic stability compared to the methylamino group in the target compound, as imino groups are prone to oxidation .
  • N-(Cyclopropylmethyl)-2-(methylamino)acetamide: This analog substitutes the ethylpiperidine group with a cyclopropylmethyl chain. Safety data indicate moderate toxicity (GHS Category 5), suggesting that the ethylpiperidine group in the target compound might offer a safer profile .

Acetamide Derivatives with Anticancer Activity

Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) exhibit potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines (MTT assay). These derivatives incorporate bulky sulfonylquinazoline groups, which enhance DNA intercalation but reduce blood-brain barrier (BBB) penetration. In contrast, the target compound’s simpler structure (lacking sulfonyl groups) may favor CNS targeting due to increased lipophilicity .

N-(Anilinoethyl)amide Derivatives

Compounds like N-{2-[(3-Hydroxymethylphenyl)(3-methoxyphenyl)amino]ethyl}acetamide (14) and N-{2-[(4-Methoxy-[1,1’-biphenyl]-2-yl)amino]ethyl}acetamide (16) prioritize water solubility and metabolic stability through aryl-alkylamino side chains. Molecular modeling studies reveal that their planar aromatic systems improve receptor binding (e.g., MT1/MT2 melatonin receptors). The target compound’s piperidine ring, however, introduces conformational rigidity, which may alter receptor selectivity .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Notable Properties Reference
N-[(3S)-1-Ethylpiperidin-3-yl]-2-(methylamino)acetamide Piperidine + acetamide 3S stereochemistry, ethyl, methylamino Predicted CNS penetration
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide Piperidine + hydroxyimino Hydroxyimino group Moderate metabolic stability
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) Sulfonylquinazoline + acetamide Sulfonylquinazoline, methoxyphenyl IC50 < 10 µM (HCT-1, MCF-7)
N-{2-[(3-Hydroxymethylphenyl)(3-methoxyphenyl)amino]ethyl}acetamide (14) Anilinoethyl + acetamide Aromatic aminoethyl chain Improved water solubility

Research Findings and Implications

  • Metabolic Stability: The methylamino group in the target compound may offer superior metabolic stability compared to hydroxyimino or sulfonylquinazoline derivatives, as alkylamino groups are less prone to enzymatic degradation .
  • Safety Profile: Structural similarities to N-(cyclopropylmethyl)-2-(methylamino)acetamide suggest moderate toxicity, but the ethylpiperidine group could mitigate risks associated with cyclopropane rings .

Biological Activity

N-[(3S)-1-Ethylpiperidin-3-yl]-2-(methylamino)acetamide is a chemical compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H21N3O
  • CAS Number : 2137073-63-1
  • Molecular Weight : 199.30 g/mol

This compound is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. Piperidine derivatives are known for their diverse biological activities, making them important in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Achieved through hydrogenation and cyclization reactions.
  • Alkylation : The ethyl group is introduced at the nitrogen atom of the piperidine ring.
  • Amide Bond Formation : The methylaminoacetamide group is attached to the piperidine ring through amide bond formation.

Common Reactions

  • Oxidation : Can yield N-oxides.
  • Reduction : Converts the compound into various amines.
  • Substitution : Allows for the introduction of different functional groups depending on the nucleophile used.

This compound exhibits several biological activities, primarily through its interaction with various molecular targets:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurological pathways.
  • Enzyme Modulation : It could act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Research indicates that compounds with similar structures often exhibit activities such as analgesic, anti-inflammatory, and neuroprotective effects.

Pharmacological Studies

  • Neuropharmacology :
    • A study investigating piperidine derivatives found that they can modulate dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders.
  • Analgesic Activity :
    • Research has shown that similar compounds exhibit significant analgesic properties in animal models, indicating that this compound may also possess pain-relieving effects.
  • Anti-inflammatory Effects :
    • In vitro studies have demonstrated that related piperidine derivatives can reduce inflammation markers, which may be relevant for developing treatments for inflammatory diseases .

Data Summary Table

PropertyDetails
Molecular FormulaC10H21N3O
CAS Number2137073-63-1
Molecular Weight199.30 g/mol
Biological ActivitiesAnalgesic, Anti-inflammatory
Potential ApplicationsNeurological disorders, Pain management

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